molecular formula C15H14O4 B8234952 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)-

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)-

Cat. No.: B8234952
M. Wt: 258.27 g/mol
InChI Key: WNDOEIKIVJTOHE-MOWIAPDMSA-N
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Description

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- is a complex organic compound with the molecular formula C15H14O4 This compound is characterized by its unique structure, which includes a furan ring, multiple double bonds, and an acetate group

Preparation Methods

The synthesis of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diyn and diene groups: This step involves the use of specific reagents and catalysts to introduce the diyn and diene functionalities into the molecule.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.

Scientific Research Applications

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- can be compared with similar compounds such as:

    2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8Z)-: This isomer differs in the configuration of the double bonds, which can affect its chemical reactivity and biological activity.

    2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2Z,8E)-: Another isomer with different double bond configurations, leading to variations in its properties.

    2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2Z,8Z)-: This isomer also has different double bond configurations, which can influence its behavior in chemical reactions and biological systems.

The uniqueness of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- lies in its specific configuration, which can result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

acetic acid;(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2.C2H4O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13;1-2(3)4/h5-10,12,14H,11H2;1H3,(H,3,4)/b7-5+,9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOEIKIVJTOHE-MOWIAPDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=COC(=C1)C=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=COC(=C1)/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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